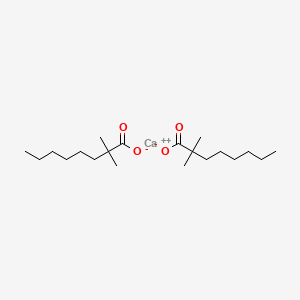
calcium neodecanoate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a calcium salt of neodecanoic acid and is often used in various industrial and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium neodecanoate can be synthesized through the reaction of neodecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
2C10H20O2+Ca(OH)2→(C10H19O2)2Ca+2H2O
This reaction can also be carried out using calcium carbonate instead of calcium hydroxide, with the release of carbon dioxide as a byproduct .
Industrial Production Methods
In industrial settings, calcium neodecanoate is produced in large quantities using similar methods but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium neodecanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the neodecanoate group is replaced by other functional groups.
Complexation Reactions: It can form complexes with various metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with calcium neodecanoate include acids, bases, and metal salts. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving calcium neodecanoate depend on the specific reagents and conditions used. For example, reacting it with strong acids can yield neodecanoic acid and calcium salts .
Wissenschaftliche Forschungsanwendungen
Calcium neodecanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of calcium neodecanoate involves its ability to interact with calcium ion channels and modulate calcium levels within cells. This can affect various cellular processes, including signal transduction, muscle contraction, and enzyme activity . The compound’s ability to form complexes with metal ions also plays a role in its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc neodecanoate: Similar in structure but contains zinc instead of calcium.
Magnesium neodecanoate: Another similar compound used in various industrial applications.
Uniqueness
Calcium neodecanoate is unique due to its specific interactions with calcium ion channels and its ability to modulate calcium levels in biological systems. This makes it particularly useful in medical research and applications where calcium signaling is crucial .
Eigenschaften
Molekularformel |
C20H38CaO4 |
|---|---|
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
calcium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
FBEKWOCPHIOZKE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)







![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)



